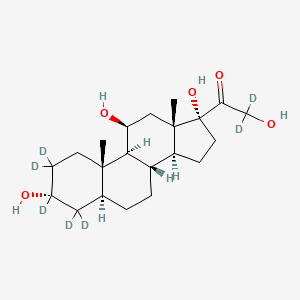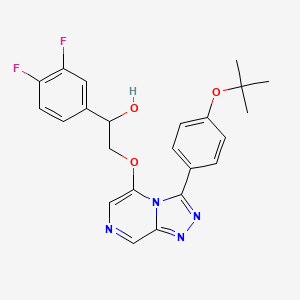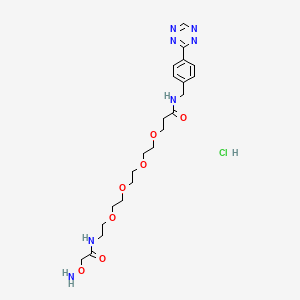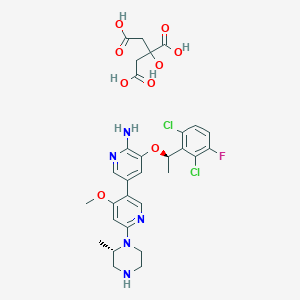
Vitamin B5-d4 (calcium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vitamin B5-d4 (calcium) is a deuterated form of calcium pantothenate, a derivative of pantothenic acid, also known as Vitamin B5. Pantothenic acid is a water-soluble vitamin essential for the production of coenzyme-A, a critical component in energy metabolism. The deuterated form, Vitamin B5-d4, is used in scientific research to study metabolic pathways and the pharmacokinetics of pantothenic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin B5-d4 (calcium) involves the incorporation of deuterium atoms into the pantothenic acid molecule. This can be achieved through the use of deuterated reagents in the chemical synthesis process. The typical synthetic route includes the reaction of pantoic acid with β-alanine in the presence of deuterated solvents and catalysts to form deuterated pantothenic acid. This is then reacted with calcium ions to form the calcium salt.
Industrial Production Methods
Industrial production of Vitamin B5-d4 (calcium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment.
化学反応の分析
Types of Reactions
Vitamin B5-d4 (calcium) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the pantothenic acid moiety can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amide bond can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of pantothenic acid, as well as substituted amides. These products are often used in further studies to understand the metabolic pathways and biological activities of pantothenic acid.
科学的研究の応用
Vitamin B5-d4 (calcium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of pantothenic acid metabolism.
Biology: Employed in studies of enzyme function and coenzyme-A biosynthesis.
Medicine: Investigated for its role in energy metabolism and potential therapeutic applications in metabolic disorders.
Industry: Used in the development of nutritional supplements and fortified foods to ensure adequate intake of pantothenic acid.
作用機序
The mechanism of action of Vitamin B5-d4 (calcium) involves its conversion to coenzyme-A in the body. Coenzyme-A is a critical cofactor in numerous enzymatic reactions, including the synthesis and oxidation of fatty acids, the metabolism of carbohydrates and proteins, and the production of acetyl-CoA. The deuterium atoms in Vitamin B5-d4 provide a unique tool for tracing these metabolic pathways and understanding the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to Vitamin B5-d4 (calcium) include:
Calcium Pantothenate: The non-deuterated form of Vitamin B5.
Sodium Pantothenate: Another salt form of pantothenic acid.
Dexpanthenol: The alcohol analog of pantothenic acid, used in topical formulations.
Uniqueness
The uniqueness of Vitamin B5-d4 (calcium) lies in the incorporation of deuterium atoms, which allows for the detailed study of metabolic pathways and the pharmacokinetics of pantothenic acid. This makes it a valuable tool in scientific research, providing insights that are not possible with non-deuterated forms.
特性
分子式 |
C18H32CaN2O10 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
calcium;2,2,3,3-tetradeuterio-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1/i2*3D2,4D2; |
InChIキー |
FAPWYRCQGJNNSJ-QOAYZYBASA-L |
異性体SMILES |
[2H]C([2H])(C(=O)[O-])C([2H])([2H])NC(=O)[C@@H](C(C)(C)CO)O.[2H]C([2H])(C(=O)[O-])C([2H])([2H])NC(=O)[C@@H](C(C)(C)CO)O.[Ca+2] |
正規SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


